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Compound of Interest

Compound Name: Ditosylmethane

Cat. No.: B090914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ditosylmethane, scientifically known as bis(p-toluenesulfonyl)methane, is a stable organic

compound characterized by a central methylene group flanked by two electron-withdrawing p-

toluenesulfonyl groups. This structure imparts unique chemical properties, including notable

acidity of the methylene protons, making it a valuable reagent in organic synthesis. This

technical guide provides a comprehensive overview of the physicochemical properties of

ditosylmethane, detailed experimental protocols for its synthesis, and an analysis of its

spectral characteristics. The information presented herein is intended to serve as a

foundational resource for researchers and professionals in the fields of chemistry and drug

development.

Chemical Identity and Physicochemical Properties
Ditosylmethane is a white to pale cream crystalline solid at room temperature. Its core

structure consists of two tosyl groups attached to a central methane carbon.
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Property Value Reference

Chemical Name bis(p-toluenesulfonyl)methane [1]

Synonyms
Ditosylmethane, Bis-toluene-4-

sulfonyl-methane
[1]

CAS Number 15310-28-8 [1]

Molecular Formula C₁₅H₁₆O₄S₂ [1]

Molecular Weight 324.42 g/mol [2]

Melting Point 137-139 °C [3]

Boiling Point
Decomposes before boiling at

atmospheric pressure

Appearance
White to pale cream crystalline

powder
[4]

pKa (methylene protons)
Estimated to be in the range of

11-14 in DMSO
[3]

Solubility:

While specific quantitative solubility data is limited, ditosylmethane is generally soluble in

polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It

exhibits partial solubility in chlorinated solvents like dichloromethane and chloroform, and is

sparingly soluble in alcohols and ethers. It is considered insoluble in water.

Synthesis of Ditosylmethane
A common and effective method for the synthesis of ditosylmethane involves the reaction of

sodium p-toluenesulfinate with a suitable methylene dihalide, such as dichloromethane, in a

polar aprotic solvent.

Experimental Protocol: Synthesis from Sodium p-
Toluenesulfinate and Dichloromethane
Materials:
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Sodium p-toluenesulfinate

Dichloromethane (CH₂Cl₂)

Dimethylformamide (DMF), anhydrous

Diethyl ether

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

sodium p-toluenesulfinate (2 equivalents) in anhydrous dimethylformamide (DMF).

Add dichloromethane (1 equivalent) to the solution.

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).[5]

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing deionized water and diethyl

ether.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol/water or ethyl acetate/hexane, to yield pure bis(p-toluenesulfonyl)methane as a

white crystalline solid.[6]
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Sodium p-toluenesulfinate
+ Dichloromethane

+ DMF

Reaction
(80-90°C, 12-24h)

Aqueous Workup
& Extraction Recrystallization Bis(p-toluenesulfonyl)methane

Click to download full resolution via product page

Synthesis workflow for bis(p-toluenesulfonyl)methane.

Spectral Data Analysis
While a dedicated public database of the spectra for bis(p-toluenesulfonyl)methane is not

readily available, the expected spectral characteristics can be inferred from the analysis of its

constituent functional groups and data from closely related compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of ditosylmethane is expected to be relatively simple and

symmetric.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.9 Doublet (d) 4H
Aromatic protons

ortho to SO₂

~7.3 - 7.4 Doublet (d) 4H
Aromatic protons

meta to SO₂

~4.5 - 4.7 Singlet (s) 2H
Methylene protons (-

CH₂-)

~2.4 Singlet (s) 6H Methyl protons (-CH₃)

The downfield shift of the methylene protons is due to the strong electron-withdrawing effect of

the two adjacent sulfonyl groups. The aromatic protons will appear as two distinct doublets due

to the para-substitution pattern.[7]

¹³C NMR Spectroscopy
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The carbon-13 NMR spectrum will reflect the symmetry of the molecule.

Chemical Shift (δ, ppm) Assignment

~145 Aromatic quaternary carbon attached to SO₂

~140 Aromatic quaternary carbon attached to CH₃

~130 Aromatic CH carbons ortho to SO₂

~128 Aromatic CH carbons meta to SO₂

~60-65 Methylene carbon (-CH₂-)

~21 Methyl carbon (-CH₃)

The methylene carbon is expected to be significantly deshielded and appear in the 60-65 ppm

range.[1][8]

FT-IR Spectroscopy
The infrared spectrum will be dominated by the strong absorptions of the sulfonyl group.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Weak
Aliphatic C-H stretch

(methylene and methyl)

~1350 - 1300 Strong Asymmetric SO₂ stretch

~1160 - 1140 Strong Symmetric SO₂ stretch

~1600, ~1490 Medium Aromatic C=C stretching

~815 Strong
para-Disubstituted C-H out-of-

plane bend

The two strong bands for the SO₂ stretching are characteristic of sulfones.[9][10]
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Mass Spectrometry
Upon electron ionization, the molecular ion peak (M⁺) at m/z = 324 is expected. The

fragmentation pattern will likely involve the cleavage of the C-S bonds and the loss of the tosyl

groups.

m/z Proposed Fragment Ion

324 [M]⁺ (Molecular ion)

169 [M - C₇H₇SO₂]⁺ (Loss of a tosyl radical)

155 [C₇H₇SO₂]⁺ (Tosyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

The tropylium ion at m/z 91 is a very common and stable fragment in the mass spectra of

compounds containing a benzyl or tolyl group.[11][12]

Chemical Reactions and Applications
The primary chemical reactivity of ditosylmethane centers around the acidity of the central

methylene protons. Deprotonation with a suitable base, such as an alkoxide or an

organolithium reagent, generates a stabilized carbanion. This carbanion is a versatile

nucleophile in a variety of organic transformations.

Ditosylmethane Stabilized Carbanion+ Base

Base (e.g., NaH, BuLi)

Alkylated Product+ Electrophile

Electrophile (E+)

Click to download full resolution via product page

General reactivity of ditosylmethane.
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Key Reactions:

Alkylation: The carbanion readily undergoes alkylation with alkyl halides to form a variety of

substituted products.

Acylation: Reaction with acyl chlorides or anhydrides yields acylated derivatives.

Michael Addition: The carbanion can act as a Michael donor in conjugate additions to α,β-

unsaturated carbonyl compounds.

These reactions make ditosylmethane a useful building block in the synthesis of more

complex molecules.

Biological Activity and Drug Development
Currently, there is limited publicly available information regarding the specific biological activity

of bis(p-toluenesulfonyl)methane or its direct involvement in signaling pathways. While some

sulfonic acid esters have been investigated for potential genotoxic effects, the biological profile

of ditosylmethane itself remains largely unexplored.[13] Its utility in drug development is

primarily as a synthetic intermediate rather than a pharmacologically active agent.

Conclusion
Ditosylmethane is a valuable and versatile reagent in organic synthesis, primarily due to the

enhanced acidity of its methylene protons. This guide has summarized its key physicochemical

properties, provided a detailed synthetic protocol, and outlined its expected spectral

characteristics. While its direct biological applications are not yet well-defined, its role as a

synthetic precursor highlights its importance for researchers and professionals in the chemical

and pharmaceutical sciences. Further investigation into its properties and potential applications

is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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